MPO Inhibition Potency: 2,4-Dibromo-6-fluorophenol vs. 2,4-Dibromophenol
2,4-Dibromo-6-fluorophenol exhibits a potent inhibitory effect on myeloperoxidase (MPO) chlorination activity, with an IC50 of 1 nM [1]. In stark contrast, the structurally similar 2,4-dibromophenol, which lacks the fluorine substituent, shows an IC50 of 13,000 nM (1.30E+4 nM) against MPO in human neutrophils [2]. This represents a 13,000-fold difference in potency.
| Evidence Dimension | Inhibition of MPO activity (IC50) |
|---|---|
| Target Compound Data | 1 nM (MPO chlorination activity) |
| Comparator Or Baseline | 2,4-Dibromophenol: 13,000 nM (MPO inhibition in human neutrophils) |
| Quantified Difference | 13,000-fold greater potency for 2,4-Dibromo-6-fluorophenol |
| Conditions | In vitro enzymatic assay (aminophenyl fluorescein for target; luminometry for comparator) |
Why This Matters
This dramatic difference in potency demonstrates that the fluorine substituent is critical for high-affinity MPO binding, making 2,4-dibromo-6-fluorophenol the preferred choice for studies targeting MPO-related pathways.
- [1] BindingDB. BDBM50554035 CHEMBL4790231. IC50: 1 nM for MPO chlorination activity. Accessed 2024. View Source
- [2] BindingDB. BDBM50554034 CHEMBL4747269. IC50: 1.30E+4 nM for MPO inhibition in human neutrophils. Accessed 2024. View Source
